REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][C:11](=O)[CH3:12])[CH:5]=[CH:6][CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[S:24][C:11]([CH3:12])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
1-(3-bromo-phenyl)-pentane-1,4-dione
|
Quantity
|
18.32 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(CCC(C)=O)=O
|
Name
|
|
Quantity
|
19.24 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
hexanes ether
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
resulting in a precipitate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a small pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a light yellow solid
|
Type
|
CUSTOM
|
Details
|
that was purified by recrystallization from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1SC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.17 mmol | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |